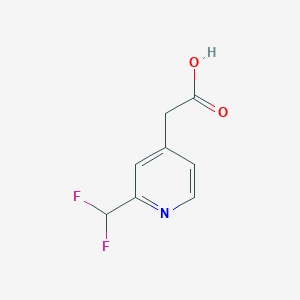

2-(Difluoromethyl)pyridine-4-acetic acid

Descripción

2-(Difluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative characterized by a difluoromethyl group at the 2-position and an acetic acid moiety at the 4-position of the pyridine ring. The difluoromethyl group imparts unique electronic and steric properties, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs . Fluorine substitution is a well-established strategy in medicinal chemistry to optimize bioavailability and target binding, as fluorine’s high electronegativity and small atomic radius influence both physicochemical properties (e.g., logP, pKa) and molecular conformation . The acetic acid group contributes to solubility and hydrogen-bonding interactions, making this compound a versatile scaffold for drug discovery, particularly in kinase inhibitors or enzyme modulators .

Propiedades

Fórmula molecular |

C8H7F2NO2 |

|---|---|

Peso molecular |

187.14 g/mol |

Nombre IUPAC |

2-[2-(difluoromethyl)pyridin-4-yl]acetic acid |

InChI |

InChI=1S/C8H7F2NO2/c9-8(10)6-3-5(1-2-11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) |

Clave InChI |

XCASJHOWZZDZNB-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C=C1CC(=O)O)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)pyridine-4-acetic acid typically involves the introduction of the difluoromethyl group into a pyridine scaffold. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of the reagents.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)pyridine-4-acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of transition-metal-free methods has been explored to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Aplicaciones Científicas De Investigación

2-(Difluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it valuable in studying biological systems and developing bioactive molecules.

Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Table 1: Substituent Comparison

- Difluoromethyl vs.

- Chloro vs. Fluorine : Chlorine in ’s compound is less electronegative than fluorine, leading to weaker inductive effects and lower metabolic stability .

- Acetic Acid vs. Benzoic Acid : The shorter chain of acetic acid enhances solubility compared to benzoic acid, which may reduce passive diffusion but improve target engagement in polar environments .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity (logP) : The difluoromethyl group in the target compound balances moderate lipophilicity, whereas trifluoromethyl analogs () likely exhibit higher logP values, favoring CNS penetration but risking toxicity .

- Solubility : Acetic acid derivatives generally exhibit better aqueous solubility than benzoic acid or sulfur-containing analogs () due to stronger hydrogen-bonding capacity .

- Metabolic Stability : Fluorine substituents resist oxidative metabolism, extending half-life compared to chlorine or methyl groups () .

Research Findings and Therapeutic Potential

- Conformational Effects : The difluoromethyl group may enforce specific molecular conformations via stereoelectronic effects, improving target binding .

- Comparative Efficacy : While direct bioactivity data for the target compound is absent in the evidence, analogs like those in and demonstrate that fluorination enhances potency against kinetoplastid parasites and kinases, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.